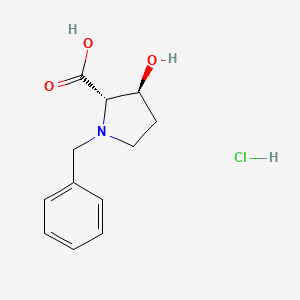

(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl

Descripción

(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl is a chiral pyrrolidine derivative characterized by a benzyl substituent at position 1, a hydroxyl group at position 3, and a carboxylic acid moiety at position 2. The (2S,3S) stereochemistry distinguishes it from other stereoisomers, which can significantly influence its physicochemical properties and biological interactions. As an HCl salt, this compound exhibits enhanced solubility in polar solvents compared to its free base form, making it advantageous for pharmaceutical applications, such as protease inhibition or as a chiral building block in drug synthesis .

Propiedades

IUPAC Name |

(2S,3S)-1-benzyl-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-10-6-7-13(11(10)12(15)16)8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,16);1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHJKFSSCLFIJM-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1O)C(=O)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@H]1O)C(=O)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Example Method:

- Enantioselective 1,4-Addition of Aryl Cuprates : This step involves adding an aryl group to an enone precursor, yielding a diastereomerically enriched intermediate. For instance, the addition of aryl cuprates to enone 10 produces intermediate 11 with an 84% diastereomeric excess (DE).

Key Points:

- Use of enantiopure enone substrates.

- Catalysis with copper or rhodium complexes to induce stereoselectivity.

- Subsequent reductions and deprotections to furnish the chiral pyrrolidine core.

Construction of the Pyrrolidine Ring

The pyrrolidine ring is assembled via intramolecular cyclization or ring-forming reactions from suitably functionalized intermediates.

Typical Approach:

- Cyclization of Amine and Carboxylic Acid Derivatives : After installing the necessary substituents on the linear precursor, intramolecular cyclization under suitable conditions (e.g., heating, base catalysis) forms the pyrrolidine ring with the correct stereochemistry.

Functionalization at the 3-Position (Hydroxyl Group Introduction)

The hydroxyl group at the 3-position is introduced via stereoselective reduction or hydroxylation.

Example:

- Reduction of Lactam Intermediates : Borane in tetrahydrofuran (THF) is employed to reduce lactam functionalities selectively, yielding the 3-hydroxypyrrolidine with high stereocontrol.

Introduction of the Benzyl Group at the 1-Position

The benzyl group is introduced through nucleophilic substitution or via coupling reactions.

Method:

- Nucleophilic Attack by Benzyl Anion or Benzyl Halides : Benzyl bromide or chloride can be used in SN2 reactions with the nitrogen or carbon centers, depending on the intermediate's reactivity.

Conversion to the Hydrochloride Salt

The final step involves protonation of the free base to form the hydrochloride salt, which enhances stability and solubility.

Procedure:

- Dissolution of the free acid in a suitable solvent (e.g., ethanol, methanol).

- Treatment with hydrogen chloride gas or hydrochloric acid solution.

- Crystallization of the HCl salt to obtain pure (2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl .

Summary of Key Data and Preparation Parameters

| Step | Reagents/Conditions | Yield | Stereoselectivity | Notes |

|---|---|---|---|---|

| Enantioselective 1,4-addition | Aryl Cuprates, enone 10 | ~84% DE | High | Catalyst choice critical (Cu, Rh) |

| Lactam reduction | Borane in THF | ~52% | Stereoselective | Yields vary with substrate |

| Ring closure | Cyclization under heat/base | Variable | Stereocontrol depends on precursor | Ensures ring integrity |

| Benzylation | Benzyl halide, base | Quantitative | Stereospecific | Nucleophilic substitution |

| Salt formation | HCl gas in ethanol | Complete | - | Purification step |

Research Findings and Optimization Strategies

- Chiral Catalysis : Use of chiral catalysts in the 1,4-addition step significantly improves stereoselectivity.

- Protecting Groups : TBS (tert-butyldimethylsilyl) groups are employed to protect hydroxyl functionalities during multi-step sequences.

- Reaction Conditions : Mild conditions favor high stereoselectivity and yield, minimizing side reactions.

- Purification : Chromatography and crystallization are essential for obtaining enantiomerically pure products.

Data Table: Summary of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Overview

(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with a significant role in organic chemistry and pharmaceutical research. Its molecular structure includes a pyrrolidine ring with a hydroxyl group, a carboxylic acid group, and a benzyl substituent, which contributes to its versatility as an intermediate in synthesizing various bioactive molecules.

Scientific Research Applications

The compound has diverse applications across various fields:

Organic Synthesis

- Chiral Building Block : It serves as an essential chiral building block in the synthesis of complex organic molecules. The presence of multiple functional groups allows for various synthetic transformations, making it valuable for chemists engaged in developing new compounds.

Medicinal Chemistry

- Precursor for Bioactive Compounds : This compound is investigated as a precursor in the synthesis of biologically active compounds. Its structure is conducive to modifications that can lead to new pharmaceuticals targeting specific biological pathways.

- Potential Therapeutic Properties : Research indicates that it may possess therapeutic properties, particularly in modulating enzyme activity or receptor interactions, which can be pivotal in drug development.

Biological Research

- Interaction with Enzymes and Receptors : The compound's chiral nature allows it to interact selectively with biological macromolecules, potentially acting as an inhibitor or modulator of specific enzymes involved in metabolic pathways or influencing cellular signaling through receptor binding.

Industrial Applications

- Production of Fine Chemicals : It is utilized in the production of fine chemicals and pharmaceuticals, highlighting its importance in industrial chemistry where high-purity compounds are required for various applications.

Mecanismo De Acción

The mechanism of action of (2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural homology with other pyrrolidine derivatives. Three notable analogs are discussed below:

(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid (CAS 174389-11-8)

- Molecular Formula: C₁₃H₁₅NO₅

- Molecular Weight : 265.26 g/mol

- Substituents : A benzyloxycarbonyl (Cbz) group replaces the benzyl moiety in the target compound.

- Applications : Commonly used in peptide synthesis as a protective group, highlighting the role of substituents in modulating reactivity .

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

- Molecular Formula : C₂₂H₂₂F₃N₃O₅

- Molecular Weight : 465.43 g/mol

- Substituents : Features a benzodioxol ring and a trifluoromethylphenyl urea group, enhancing lipophilicity and metabolic stability.

- Stereochemistry : The (±)-racemic mixture complicates its pharmacological profile compared to enantiopure (2S,3S)-target compound.

Zygocaperoside and Isorhamnetin-3-O-glycoside

Physicochemical and Functional Comparisons

| Property | (2S,3S)-Target Compound | (2R,3S)-Cbz Analog | (±)-Benzodioxol Derivative |

|---|---|---|---|

| Molecular Weight | ~265.7 (HCl salt) | 265.26 | 465.43 |

| Key Substituents | Benzyl, -OH, -COOH | Cbz, -OH, -COOH | Benzodioxol, CF₃-phenyl urea |

| Stereochemistry | (2S,3S) | (2R,3S) | Racemic (3R,4S/3S,4R) |

| Solubility | High (due to HCl salt) | Moderate (polar solvents) | Low (lipophilic groups) |

| Biological Activity | Protease inhibition (inferred) | Protective group utility | Protease inhibition |

Key Findings:

Stereochemistry : The (2S,3S) configuration in the target compound may offer superior binding to chiral enzyme pockets compared to racemic mixtures or other isomers .

Substituent Effects : The benzyl group enhances aromatic interactions in drug-receptor binding, whereas the Cbz group in the analog serves synthetic utility. The trifluoromethyl group in the benzodioxol derivative increases metabolic resistance but reduces solubility .

Analytical Characterization : NMR and MS (as used in –2) are critical for confirming stereochemistry and purity, especially for enantiopure compounds like the target .

Actividad Biológica

(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant implications in medicinal chemistry and biological research. It features a pyrrolidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylic acid group, which contributes to its versatility as an intermediate in the synthesis of various bioactive molecules. This compound has garnered attention for its potential therapeutic properties and applications in drug development.

- Molecular Formula : C₁₂H₁₆ClNO₃

- Molecular Weight : 257.71 g/mol

- CAS Number : 1422284-79-4

Biological Activity

The biological activity of (2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl primarily revolves around its interactions with various molecular targets, including enzymes and receptors. Its chiral nature allows it to fit into active sites of biological macromolecules, potentially modulating their activity.

The compound's mechanism of action is not fully elucidated but is believed to involve:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, particularly those involved in metabolic pathways.

- Receptor Binding : Its structure suggests potential affinity for various receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antioxidant Properties : Research indicates that derivatives of hydroxypyrrolidine compounds exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotection in Animal Models :

A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. This suggests a protective role against neurodegeneration . -

Enzymatic Activity Modulation :

In vitro experiments showed that this compound could modulate the activity of specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.